7-Acetocoumarin
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Overview
Description
7-Acetocoumarin is an organic compound belonging to the coumarin family, characterized by its aromatic structure. Its molecular formula is C₁₁H₈O₃, and it has a molecular weight of 188.1794 g/mol . Coumarins are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetocoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For this compound, resorcinol and ethyl acetoacetate are commonly used as starting materials. The reaction is typically conducted under reflux conditions with a strong acid catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Acetocoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-hydroxycoumarin.
Reduction: Reduction reactions can convert it into dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products Formed:
Oxidation: 7-Hydroxycoumarin
Reduction: Dihydrocoumarin derivatives
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
7-Acetocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other coumarin derivatives, which are valuable in organic synthesis and material science.
Biology: Coumarin derivatives, including this compound, are studied for their potential as fluorescent probes in biological imaging.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Used in the production of perfumes, cosmetics, and as additives in food and beverages
Mechanism of Action
The mechanism of action of 7-Acetocoumarin involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Coumarin: The parent compound of 7-Acetocoumarin, known for its pleasant aroma and use in perfumes.
7-Hydroxycoumarin: A hydroxylated derivative with significant biological activity.
3-(Bromoacetyl)coumarin: Known for its use in synthesizing various heterocyclic compounds
Uniqueness of this compound: this compound stands out due to its specific acetyl group at the 7-position, which imparts unique chemical reactivity and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
CAS No. |
87997-39-5 |
---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
7-acetylchromen-2-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)9-3-2-8-4-5-11(13)14-10(8)6-9/h2-6H,1H3 |
InChI Key |
RBGLULORZMUTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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